molecular formula C10H9NO2 B1423233 Methyl 3-cyano-5-methylbenzoate CAS No. 1082041-26-6

Methyl 3-cyano-5-methylbenzoate

Cat. No.: B1423233
CAS No.: 1082041-26-6
M. Wt: 175.18 g/mol
InChI Key: DDSSBTFUXKHHSA-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-5-methylbenzoate” is an organic compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 . The compound is solid at room temperature and should be stored in a dry environment .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 175.18 .

Scientific Research Applications

Pharmacological Derivatives

  • A study by Chapman et al. (1971) investigated derivatives of 3-methylbenzo[b]thiophen, including cyano and carboxy variants, for their potential pharmacological applications.

Synthesis Processes

  • Research by Mei et al. (2018) developed an environmentally friendly nitration process for methyl 3-methylbenzoate for the synthesis of 5-methyl-2-nitrobenzoic acid, demonstrating the significance of this compound in green chemistry.

Catalytic Applications

  • Maleki and Ashrafi (2014) explored the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst in the synthesis of compounds involving 3-cyano-4-aryl derivatives, highlighting the role of Methyl 3-cyano-5-methylbenzoate in catalysis (Maleki & Ashrafi, 2014).

Novel Compounds and Antitumor Evaluation

  • A study by Ćaleta et al. (2009) synthesized novel cyano- and amidinobenzothiazole derivatives and evaluated their antitumor properties, where this compound derivatives could potentially be involved.

Solubility and Chemical Properties

  • Zhu et al. (2019) researched the solubility and model correlation of 2-amino-3-methylbenzoic acid in various solvents, which is relevant for understanding the solubility behavior of related compounds (Zhu et al., 2019).

Photocatalytic Degradation Studies

  • Wang et al. (2000) studied the photocatalytic degradation of o-methylbenzoic acid, providing insights into the degradation process of similar compounds under varying conditions (Wang et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

methyl 3-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSSBTFUXKHHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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